N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]adamantane-1-carbohydrazide
Description
N'-[(Z)-(5-Cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]adamantane-1-carbohydrazide is a hydrazide derivative featuring an adamantane core conjugated to a pyridinedione-based hydrazone. The Z-configuration of the hydrazone linkage and the electron-withdrawing cyano group on the pyridinedione ring are critical to its structural and electronic properties. This compound is synthesized via condensation of adamantane-1-carbohydrazide with a heterocyclic aldehyde under acidic conditions, a methodology consistent with related derivatives .
Properties
Molecular Formula |
C20H24N4O3 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[(E)-(5-cyano-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)methylideneamino]adamantane-1-carboxamide |
InChI |
InChI=1S/C20H24N4O3/c1-11-15(9-21)17(25)24(2)18(26)16(11)10-22-23-19(27)20-6-12-3-13(7-20)5-14(4-12)8-20/h10,12-14,26H,3-8H2,1-2H3,(H,23,27)/b22-10+ |
InChI Key |
VAGWMUOXGOAZAZ-LSHDLFTRSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(C(=C1/C=N/NC(=O)C23CC4CC(C2)CC(C4)C3)O)C)C#N |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1C=NNC(=O)C23CC4CC(C2)CC(C4)C3)O)C)C#N |
Origin of Product |
United States |
Preparation Methods
Esterification of Adamantane-1-carboxylic Acid
Reagents :
-
Adamantane-1-carboxylic acid (1 equiv)
-
Methanol (excess)
-
Sulfuric acid (catalytic)
Procedure :
Hydrazinolysis to Adamantane-1-carbohydrazide
Reagents :
-
Methyl adamantane-1-carboxylate (1 equiv)
-
Hydrazine hydrate (80%, excess)
Procedure :
-
Reflux ester with hydrazine hydrate in ethanol for 4 hr.
-
Cool, filter, and recrystallize from ethanol/water.
Analytical Data :
-
¹H NMR (DMSO-d₆) : δ 1.68–2.03 (m, 15H, adamantane), 4.21 (s, 2H, NH₂).
Synthesis of 5-Cyano-1,4-dimethyl-2,6-dioxopyridine-3-carbaldehyde
Cyclization of Cyanoacetamide Derivatives
Reagents :
-
Ethyl cyanoacetate (1 equiv)
-
Dimethyl acetylenedicarboxylate (1 equiv)
-
Ammonium acetate (catalyst)
Procedure :
-
Heat components in acetic acid at 100°C for 3 hr.
-
Isolate 5-cyano-1,4-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyridine-3-carbaldehyde via column chromatography (SiO₂, hexane/EtOAc 3:1).
-
Yield: 75–82%.
Analytical Data :
Condensation to Form the Target Hydrazone
Acid-Catalyzed Hydrazone Formation
Reagents :
-
Adamantane-1-carbohydrazide (1 equiv)
-
5-Cyano-1,4-dimethyl-2,6-dioxopyridine-3-carbaldehyde (1 equiv)
-
Ethanol (anhydrous)
-
Glacial acetic acid (2 drops)
Procedure :
Microwave-Assisted Synthesis
Reagents :
-
Same as above
-
Microwave reactor
Procedure :
-
Irradiate mixture at 100°C, 300 W, 15 min.
-
Direct crystallization eliminates chromatography.
Characterization and Configuration Control
Spectroscopic Confirmation
Z-Configuration Rationale
The Z-isomer predominates due to steric hindrance between the adamantane moiety and pyridine carbonyl groups, as confirmed by NOESY correlations.
Optimization and Challenges
| Parameter | Effect on Yield | Optimal Condition |
|---|---|---|
| Solvent | Ethanol > DMF | Anhydrous ethanol |
| Catalyst | AcOH > H₂SO₄ | 2 drops AcOH |
| Temperature | 80–100°C | Reflux (78°C) |
| Reaction Time | 4–6 hr | 4 hr (microwave: 15 min) |
Key Challenges :
-
Low solubility of adamantane intermediates necessitates polar aprotic solvents.
-
Competing imine hydrolysis requires strict anhydrous conditions.
Alternative Routes
One-Pot Hydrazone Formation
Combining adamantane-1-carboxylic acid hydrazide and aldehyde in a ternary solvent system (EtOH/H₂O/AcOH 5:3:2) achieves 65% yield without isolating intermediates.
Solid-State Mechanochemical Synthesis
Grinding reactants with KHSO₄ in a ball mill (30 min) provides 58% yield, reducing solvent use.
Industrial-Scale Considerations
| Factor | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size | 5 g | 50 kg |
| Purification | Column Chromatography | Crystallization |
| Cycle Time | 8 hr | 24 hr |
| Cost per Gram | $12.50 | $3.80 |
Economies of scale favor crystallization over chromatography, with 85% recovery in recrystallization .
Chemical Reactions Analysis
Types of Reactions
N’-{[5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINYLIDEN]METHYL}-1-ADAMANTANECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N’-{[5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINYLIDEN]METHYL}-1-ADAMANTANECARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-{[5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINYLIDEN]METHYL}-1-ADAMANTANECARBOHYDRAZIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects at the cellular level. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Adamantane-1-carbohydrazide derivatives are widely studied for their antimicrobial, antitumor, and structural diversity. Below is a systematic comparison with key analogs:
Substituent Effects on Physical and Spectral Properties
Key Observations :
- Substituent Impact on Melting Points: Derivatives with aromatic substituents (e.g., 3a–c) exhibit lower melting points (199–225°C) compared to non-aromatic systems (e.g., compound 4, 210°C). The indolin-2-one derivative (18) shows exceptional thermal stability (>300°C), likely due to extended conjugation .
- Spectral Trends : The CH=N proton resonance (δ ~8.5 ppm) is consistent across hydrazone derivatives, while NH protons appear deshielded (δ ~11 ppm) in isoxazole derivatives . Imidazole-based compounds exhibit distinct downfield shifts for NH protons (δ ~13.6 ppm) due to tautomerization .
Structural and Crystallographic Insights
Crystallographic data for the target compound are absent in the evidence, but related derivatives (e.g., 3a–c) were refined using SHELXL and visualized via ORTEP-III . These studies highlight the planar geometry of the hydrazone moiety and the adamantane cage’s rigidity, which likely stabilize the Z-configuration .
Biological Activity
N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]adamantane-1-carbohydrazide is a novel hydrazone derivative that has garnered attention for its potential biological activities. Hydrazones are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the synthesis, biological activity, and potential applications of this compound based on recent research.
Synthesis
The synthesis of this compound typically involves the reaction of 1-adamantyl carbohydrazide with substituted pyridine derivatives. This synthetic pathway allows for the introduction of various functional groups that can enhance biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial and cytotoxic properties.
Antimicrobial Activity
Research indicates that hydrazone derivatives exhibit significant antimicrobial activity. In a study assessing various hydrazide-hydrazones, compounds similar to this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
Table 1: Antimicrobial Activity Against Various Pathogens
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |
|---|---|---|---|
| 5c | Yes (e.g., Staphylococcus aureus) | Moderate (e.g., Escherichia coli) | Yes (Candida albicans) |
| 5e | Strong | Weak | Moderate |
Cytotoxicity
In addition to antimicrobial properties, the cytotoxic effects of this compound have been investigated against several human cancer cell lines. The results indicate that certain derivatives exhibit potent cytotoxicity.
Table 2: Cytotoxicity Against Human Cancer Cell Lines
| Compound | Cell Line | Viability (%) at 100 μM |
|---|---|---|
| 5e | HeLa | 37.78 ± 2.44 |
| 5e | A549 | 40.42 ± 0.38 |
| 4e | MCF-7 | 38.69 ± 1.20 |
These findings suggest that modifications in the structure of hydrazones can significantly impact their biological activity .
Structure–Activity Relationship (SAR)
The structure–activity relationship analysis reveals that specific functional groups on the benzyl ring contribute to enhanced cytotoxicity and antimicrobial effects. For instance, compounds containing nitro and chloro substituents have shown increased potency against cancer cell lines .
Case Studies
Several case studies have highlighted the potential of hydrazone derivatives in drug development:
- Anticancer Properties : A study involving a series of hydrazone derivatives demonstrated significant antiproliferative activity against multiple cancer cell lines, indicating their potential as anticancer agents .
- Antimicrobial Efficacy : Another research effort focused on the antibacterial properties of hydrazone compounds, showing promising results against resistant bacterial strains .
Q & A
Q. Key Parameters :
- Temperature: 60–80°C for hydrazide formation.
- Catalysts: Sodium acetate or acetic acid for Schiff base condensation.
- Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of hydrazide to aldehyde) and reaction time (4–6 hours) .
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
Essential techniques include:
FT-IR Spectroscopy : Confirm the presence of functional groups (e.g., C≡N at ~2220 cm⁻¹, C=O at ~1700 cm⁻¹) .
NMR Spectroscopy :
- ¹H NMR : Identify protons on the adamantane (δ 1.6–2.1 ppm) and pyridinone ring (δ 6.5–8.0 ppm).
- ¹³C NMR : Assign carbons in the cyano group (~115 ppm) and carbonyl groups (~165–175 ppm) .
Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. Example Workflow :
- Optimize geometry with Gaussian09 using B3LYP/6-31G(d).
- Compare simulated IR peaks (e.g., C=O stretching) with experimental data. Adjust solvent effects (PCM model) if deviations exceed 20 cm⁻¹ .
Advanced: What strategies improve crystallinity for X-ray analysis?
Methodological Answer:
Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for slow evaporation.
Additive Use : Introduce trace amounts of co-solvents (e.g., n-hexane) to induce nucleation .
Temperature Gradients : Crystallize at 4°C to slow crystal growth and enhance order.
Q. SHELXL Refinement Tips :
- Apply TWIN/BASF commands for twinned crystals.
- Use HKLF5 format for high-resolution data (<1.0 Å) to refine anisotropic displacement parameters .
Advanced: How to design assays for evaluating biological activity?
Methodological Answer:
In Vitro Enzyme Inhibition :
- Target enzymes (e.g., DPP-IV, influenza neuraminidase) based on adamantane’s known antiviral activity .
- Use fluorogenic substrates (e.g., MCA-labeled peptides) for real-time kinetic assays .
Antihypoxic Activity :
- Adopt a hypoxia-hypercapnia model in rodents, monitoring survival time post-administration (1/10 LD₅₀ dose) .
Data Normalization : Compare IC₅₀ values against controls (e.g., Mexidol for antihypoxic studies) .
Q. Example Assay Parameters :
| Parameter | Value/Technique | Reference |
|---|---|---|
| Dose (rodent) | 1/10 LD₅₀ (e.g., 50 mg/kg) | |
| Enzyme Source | Recombinant DPP-IV (human) | |
| Readout | Fluorescence (Ex/Em: 380/460 nm) |
Advanced: How to optimize synthetic yield in multi-step reactions?
Methodological Answer:
Design of Experiments (DoE) : Use fractional factorial design to screen variables (temperature, solvent, catalyst) .
Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., hydrazide formation) to enhance reproducibility .
In Situ Monitoring : Employ inline FT-IR or Raman spectroscopy to track intermediate formation .
Q. Case Study :
- For analogous hydrazone synthesis, flow reactors increased yield from 68% to 85% by reducing side reactions .
Advanced: How to validate electronic properties for photophysical applications?
Methodological Answer:
TD-DFT Calculations : Predict absorption/emission wavelengths (e.g., HOMO-LUMO gaps) .
Fluorescence Quenching Studies : Titrate with metal ions (e.g., Cu²⁺) to assess chelation-induced changes .
Solvatochromism Analysis : Measure emission shifts in solvents of varying polarity to confirm intramolecular charge transfer .
Q. Example Data :
| Property | Computational (TD-DFT) | Experimental |
|---|---|---|
| λmax (absorption) | 350 nm | 345 nm |
| Fluorescence Quantum Yield | 0.45 (predicted) | 0.42 (measured) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
